molecular formula C9H13FN2O2S B13163009 2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide

2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide

Cat. No.: B13163009
M. Wt: 232.28 g/mol
InChI Key: NWLBGATWPVDPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide is a chemical compound with the molecular formula C9H13FN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a sulfonamide group, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide typically involves the reaction of 4-fluorobenzylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The fluorophenyl group plays a crucial role in binding to the active site of the target enzyme, while the sulfonamide group enhances its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-[(4-chlorophenyl)methyl]ethane-1-sulfonamide
  • 2-Amino-N-[(4-bromophenyl)methyl]ethane-1-sulfonamide
  • 2-Amino-N-[(4-methylphenyl)methyl]ethane-1-sulfonamide

Uniqueness

2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom enhances the compound’s stability and reactivity compared to its analogs with different substituents. The fluorine atom also contributes to the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H13FN2O2S

Molecular Weight

232.28 g/mol

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]ethanesulfonamide

InChI

InChI=1S/C9H13FN2O2S/c10-9-3-1-8(2-4-9)7-12-15(13,14)6-5-11/h1-4,12H,5-7,11H2

InChI Key

NWLBGATWPVDPKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)CCN)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.